3-Amino-1-ethyl-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide
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Overview
Description
3-Amino-1-ethyl-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide: is an organic compound with the molecular formula C9H16N4O2 . It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-ethyl-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the amino group: The amino group can be introduced via nucleophilic substitution reactions using appropriate amines.
Ethylation and methoxyethylation: The ethyl and methoxyethyl groups can be introduced through alkylation reactions using ethyl halides and methoxyethyl halides, respectively.
Carboxamide formation: The carboxamide group can be formed by reacting the pyrazole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Common techniques include:
Continuous flow synthesis: This method allows for the continuous production of the compound, improving efficiency and scalability.
Catalytic processes: The use of catalysts can enhance reaction rates and selectivity, leading to higher yields and reduced by-products.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-ethyl-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide, and other oxidizing agents can be used for oxidation reactions.
Reducing agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents are commonly used for reduction reactions.
Substitution reagents: Halides, acids, and bases can be used for substitution reactions, depending on the desired functional group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as amines or alcohols.
Substitution: Substituted derivatives with new functional groups, such as halides or esters.
Scientific Research Applications
3-Amino-1-ethyl-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide has a wide range of scientific research applications, including:
Medicinal chemistry: The compound is studied for its potential therapeutic properties, such as anti-inflammatory, analgesic, and anticancer activities.
Biological research: It is used as a tool compound to study various biological processes and pathways.
Chemical synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.
Industrial applications: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Amino-1-ethyl-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways and therapeutic effects.
Receptor binding: It may bind to specific receptors, modulating their activity and resulting in various physiological responses.
Signal transduction: The compound may affect signal transduction pathways, influencing cellular processes such as proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
3-Amino-1-ethyl-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide can be compared with other similar compounds, such as:
3-Amino-1-ethyl-1H-pyrazole-4-carboxamide: Lacks the methoxyethyl group, which may result in different biological activities and properties.
3-Amino-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide: Contains a hydroxyethyl group instead of a methoxyethyl group, potentially leading to different reactivity and applications.
3-Amino-1-methyl-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide: Has a methyl group instead of an ethyl group, which may affect its chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Biological Activity
3-Amino-1-ethyl-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide is a compound that belongs to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H16N4O2
- Molecular Weight : 212.25 g/mol
- CAS Number : 2171315-02-7
1. Anti-inflammatory Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory properties. A study demonstrated that compounds with similar structures could inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in inflammatory responses .
Table 1: Anti-inflammatory Activity Comparison
2. Antimicrobial Activity
Pyrazole derivatives have been evaluated for their antimicrobial effects against various bacterial strains. Compounds similar to this compound have shown moderate activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging around 250 μg/mL .
Table 2: Antimicrobial Activity
Bacterial Strain | MIC (μg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 250 | |
Escherichia coli | 250 | |
Bacillus subtilis | TBD |
3. Carbonic Anhydrase Inhibition
The compound may also act as an inhibitor of human carbonic anhydrase (hCA), a metalloenzyme involved in various physiological processes. Pyrazole derivatives have been shown to interact with the zinc ion in the enzyme's active site, suggesting potential use in treating conditions like glaucoma and edema .
Case Study 1: In Vivo Anti-inflammatory Effects
In a carrageenan-induced rat paw edema model, derivatives of pyrazoles demonstrated significant anti-inflammatory effects comparable to standard treatments like ibuprofen. The study highlighted that the presence of specific functional groups enhanced the anti-inflammatory efficacy of these compounds .
Case Study 2: Antimicrobial Efficacy
A series of pyrazole compounds were synthesized and tested against various pathogens. The results indicated that structural modifications significantly influenced their antimicrobial potency, with some derivatives outperforming established antibiotics .
Properties
Molecular Formula |
C9H16N4O2 |
---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
3-amino-1-ethyl-N-(2-methoxyethyl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C9H16N4O2/c1-3-13-6-7(8(10)12-13)9(14)11-4-5-15-2/h6H,3-5H2,1-2H3,(H2,10,12)(H,11,14) |
InChI Key |
SYDUBMAJBUNKIW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)N)C(=O)NCCOC |
Origin of Product |
United States |
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